6,11-dihydro-5H-benzo[a]carbazole
Overview
Description
6,11-dihydro-5H-benzo[a]carbazole: is an organic compound with the molecular formula C16H13N . It is a derivative of carbazole, featuring a fused tricyclic structure that includes a benzene ring and a nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,11-dihydro-5H-benzo[a]carbazole typically involves the Fischer indole synthesis method . This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole structure, which is then further cyclized to produce the desired compound .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for potential large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6,11-dihydro-5H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the structure.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 6,11-dihydro-5H-benzo[a]carbazole is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activity. For example, certain derivatives have been found to inhibit the proliferation of cervical cancer cells, making them potential candidates for anticancer drug development .
Industry: In the industrial sector, this compound and its derivatives are explored for their use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 6,11-dihydro-5H-benzo[a]carbazole and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives inhibit the activity of enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Carbazole: A parent compound with a similar tricyclic structure but lacking the hydrogenation at the 6,11 positions.
6,11-dihydro-5H-benzo[b]carbazole: A structural isomer with different positioning of the benzene ring.
3-methoxy-6,11-dihydro-5H-benzo[a]carbazole: A derivative with a methoxy group at the 3-position.
Uniqueness: 6,11-dihydro-5H-benzo[a]carbazole is unique due to its specific hydrogenation pattern and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological and chemical properties .
Properties
IUPAC Name |
6,11-dihydro-5H-benzo[a]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQYBJFFYMNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305026 | |
Record name | 6,11-dihydro-5H-benzo[a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21064-49-3 | |
Record name | 6,11-Dihydro-5H-benzo(a)carbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21064-49-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,11-dihydro-5H-benzo[a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,11-Dihydro-5H-benzo[a]carbazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA95SS8HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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